2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid
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Overview
Description
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to an oxazole ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would require further investigation .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form 2-chlorobenzohydroxamic acid This intermediate is then subjected to cyclization under acidic conditions to yield the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-Bromophenyl)-1,2-oxazol-3-yl]acetic acid
- 2-[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]acetic acid
- 2-[5-(2-Methylphenyl)-1,2-oxazol-3-yl]acetic acid
Uniqueness
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to its brominated, fluorinated, or methylated analogs, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in scientific research.
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-9-4-2-1-3-8(9)10-5-7(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGMOQUIOUCDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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